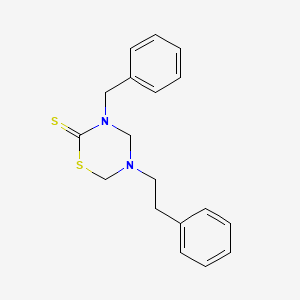
3-ベンジル-5-フェネチル-1,3,5-チアジアジナン-2-チオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione is a versatile chemical compound known for its unique properties and wide range of applications in various scientific fields. This compound belongs to the class of thiadiazines, which are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure .
科学的研究の応用
3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione has numerous applications in scientific research, including:
作用機序
Target of Action
Compounds with the 3,5-disubstituted tetrahydro-2h-1,3,5-thiadiazine-2-thione scaffold, to which this compound belongs, have been known for their antiprotozoal , antibacterial , antifungal , anthelmintic , and tuberculostatic properties . This suggests that the compound may interact with a variety of biological targets, depending on the specific substituents present.
Mode of Action
The thiadiazine scaffold has been used in the design of drug delivery systems (ddss) due to its high lipid solubility and enzymatic rate of hydrolysis . This suggests that the compound may interact with its targets by enhancing cellular uptake through improved lipophilicity .
Biochemical Pathways
Given the broad range of biological activities associated with the thiadiazine scaffold , it is likely that the compound affects multiple pathways, potentially including those involved in microbial growth and proliferation.
Pharmacokinetics
The thiadiazine scaffold is known for its high lipid solubility and enzymatic rate of hydrolysis , which may influence the compound’s bioavailability and pharmacokinetic profile.
Result of Action
Compounds with the thiadiazine scaffold have been used for arteriosclerosis treatment and in antiepileptic pro-drugs , suggesting that the compound may have a range of effects at the molecular and cellular levels.
Action Environment
One study suggests that water plays an active role in the reaction mechanism that promotes intramolecular cyclization , indicating that the compound’s action may be influenced by the presence of water.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione typically involves the reaction of dithiocarbamate salts with formaldehyde and primary amines. One common method includes the nucleophilic addition of primary amines to carbon disulfide in an aqueous medium to form dithiocarbamic acid, which is then converted to its salt derivative in the presence of a base . The subsequent addition of formaldehyde and a second primary amine leads to the formation of the thiadiazine ring through intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and sulfide derivatives.
Substitution: Various substituted benzyl and phenethyl derivatives.
類似化合物との比較
- 3-Benzyl-5-carboxyethyltetrahydro-2 H-1,3,5-thiadiazine-2-thione
- 3-(1-Phenylethyl)-5-[α-(isobutyl)carboxymethyl]-tetrahydro-2 H-1,3,5-thiadiazine-2-thione
- Bis-(5-substituted-2-thiono-1,3,5-thiadiazinan-3-yl) butane
Comparison: Its high lipid solubility and enzymatic rate of hydrolysis make it particularly valuable in drug delivery systems and therapeutic applications .
特性
IUPAC Name |
3-benzyl-5-(2-phenylethyl)-1,3,5-thiadiazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2S2/c21-18-20(13-17-9-5-2-6-10-17)14-19(15-22-18)12-11-16-7-3-1-4-8-16/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSBLFQOONPXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CSC(=S)N1CC2=CC=CC=C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
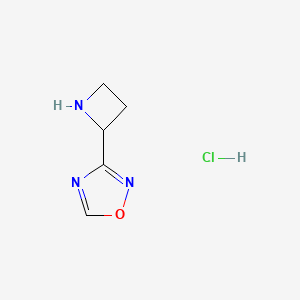
![3-(benzo[d][1,3]dioxol-5-yl)-N-(4-butoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B2439655.png)
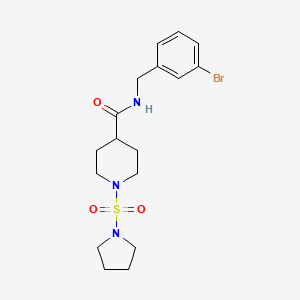
![1-(tert-butyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2439657.png)

![N-(2-chlorobenzyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2439659.png)
![N-{[5-(benzylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2439663.png)
![ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate](/img/structure/B2439667.png)
![N-(3-ethylphenyl)-2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2439668.png)
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone](/img/structure/B2439669.png)
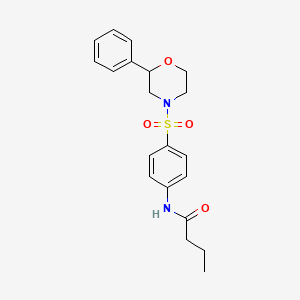
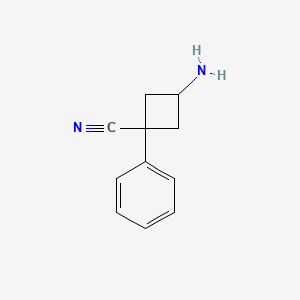
![Ethyl 2-[[2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2439672.png)

